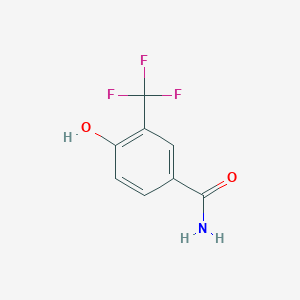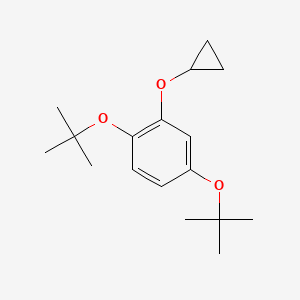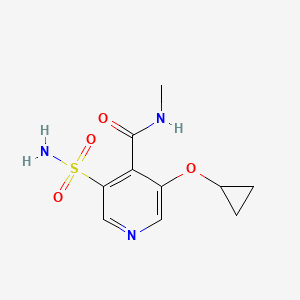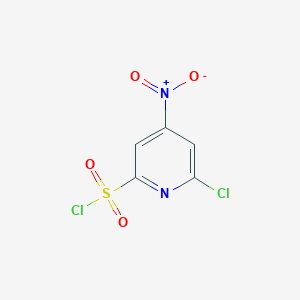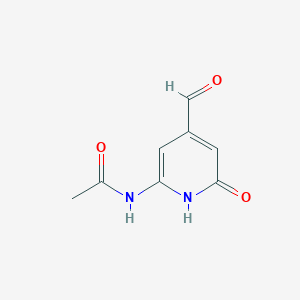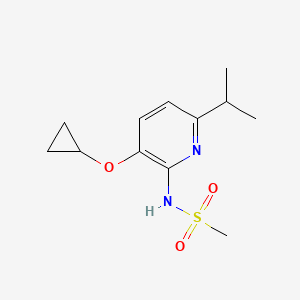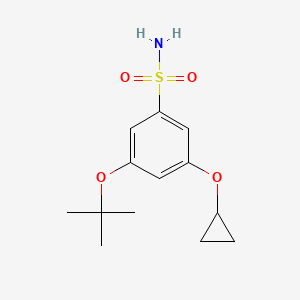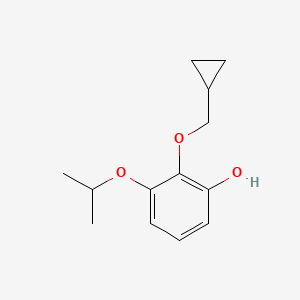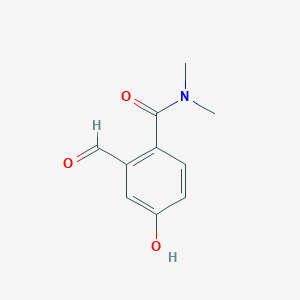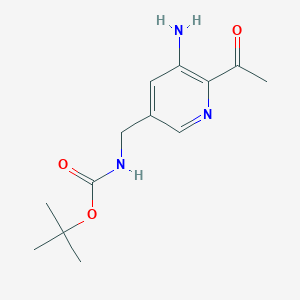
Tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate is an organic compound used primarily as an intermediate in chemical synthesis. It is known for its role in the preparation of various pharmaceuticals and other organic compounds. The compound’s structure includes a tert-butyl group, an acetyl group, and an aminopyridine moiety, making it a versatile building block in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate typically involves the reaction of 6-acetyl-5-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitro group in the aminopyridine moiety can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction of the nitro group can produce primary amines .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of new drugs, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The aminopyridine moiety can form hydrogen bonds and other interactions with target molecules, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another compound with a similar aminopyridine moiety, used in organic synthesis and pharmaceutical research.
Tert-butyl (5-aminopyridin-3-yl)methylcarbamate: A related compound with similar chemical properties and applications.
Uniqueness
Tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C13H19N3O3 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
tert-butyl N-[(6-acetyl-5-aminopyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-8(17)11-10(14)5-9(6-15-11)7-16-12(18)19-13(2,3)4/h5-6H,7,14H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
UENLUXYBMGWXTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=N1)CNC(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


